molecular formula C11H11FN2O3 B1404249 (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one CAS No. 1147866-54-3

(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one

Cat. No.: B1404249
CAS No.: 1147866-54-3
M. Wt: 238.21 g/mol
InChI Key: DHTAANUIBJLGTQ-AATRIKPKSA-N
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Description

(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dimethylamino group, a fluoro-nitrophenyl group, and a propenone structure

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-fluoro-3-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • (2E)-3-(dimethylamino)-1-(4-chloro-3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(4-bromo-3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the fluoro group, which can influence its reactivity and interactions. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTAANUIBJLGTQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172368
Record name (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147866-54-3
Record name (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147866-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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